molecular formula C15H18FNO4 B2823610 (1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid CAS No. 2490322-66-0

(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

Cat. No. B2823610
CAS RN: 2490322-66-0
M. Wt: 295.31
InChI Key: VWNPAQSTAAGPBH-GFCCVEGCSA-N
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Description

(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C15H18FNO4 and its molecular weight is 295.31. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activities

Research on novel fluoroquinolones, including compounds structurally related to (1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, has demonstrated significant antimycobacterial activities. For instance, certain novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids were synthesized and evaluated for their in vitro and in vivo activities against Mycobacterium tuberculosis H37Rv (MTB), multi-drug resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis. Among these compounds, one with a piperidinyl substituent showed promising activity, decreasing mycobacterial load in lung and spleen tissues significantly in an animal model Senthilkumar et al., 2009.

Antibacterial and Anticancer Agents

Further investigation into the synthesis and biological evaluation of tetracyclic fluoroquinolones has highlighted their potential as both antibacterial and anticancer agents. A series of compounds were synthesized, showing in vitro antimicrobial activity and antiproliferative activity against various cancer cell lines. Notably, these compounds were evaluated for their ability to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and cancer cell proliferation. Among these, certain derivatives displayed potent activity against multidrug-resistant staphylococci and exhibited growth inhibition in breast tumor and non-small cell lung cancer cells without cytotoxicity toward normal human cells Al-Trawneh et al., 2010.

Photostability and Photodegradation Studies

Photophysical studies on fluoroquinolones, such as ciprofloxacin, which share a core structure with the chemical , have revealed insights into their stability and behavior under light exposure. These studies provide valuable information for understanding the photostability of these compounds, which is crucial for their storage, handling, and therapeutic efficacy. The photochemical behavior includes low-efficiency substitution reactions and insights into how environmental conditions such as pH and the presence of other chemicals can affect their stability and reaction pathways Mella et al., 2001.

properties

IUPAC Name

(1R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNPAQSTAAGPBH-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C([C@@H]1C(=O)O)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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